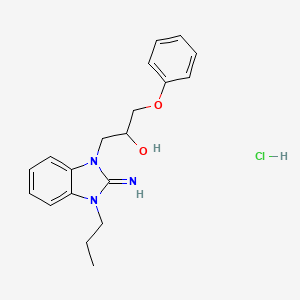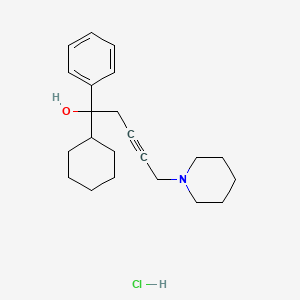
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochloride, also known as CPP or CPPene, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. CPPene belongs to the family of alkynyl alcohols, which are known for their anticancer and antiviral properties.
Mecanismo De Acción
The mechanism of action of 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene is not fully understood, but it is believed to work by inhibiting the activity of the enzyme protein kinase C (PKC). PKC is involved in many cellular processes, including cell growth, differentiation, and apoptosis. 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene has been shown to induce apoptosis in cancer cells by inhibiting PKC activity. It has also been shown to inhibit the replication of HIV by interfering with viral protein synthesis.
Biochemical and Physiological Effects
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the programmed cell death process. 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene has also been shown to inhibit the expression of genes involved in inflammation, such as interleukin-1 beta and tumor necrosis factor alpha. In animal studies, 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene has been shown to reduce the severity of arthritis by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene is its potential therapeutic properties. It has been shown to have anticancer, antiviral, and anti-inflammatory effects, making it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which allows for large-scale production. However, 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene also has some limitations for lab experiments. It is a highly reactive compound that requires careful handling and storage. It is also relatively unstable and can degrade over time, which can affect its efficacy.
Direcciones Futuras
For 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene research include its potential to treat viral infections, inflammatory diseases, and cancer.
Métodos De Síntesis
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene can be synthesized by reacting 1-cyclohexyl-1-phenyl-3-pentyn-1-ol with piperidine in the presence of a strong acid catalyst. The resulting product is then treated with hydrochloric acid to obtain 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene hydrochloride. The synthesis method has been optimized to increase the yield and purity of 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene.
Aplicaciones Científicas De Investigación
1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene has been extensively studied for its potential therapeutic properties. It has been shown to have anticancer, antiviral, and anti-inflammatory effects. 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene has been tested in vitro and in vivo for its efficacy against various types of cancer, including breast, lung, and prostate cancer. It has also been shown to inhibit the replication of HIV and other viruses. 1-cyclohexyl-1-phenyl-5-(1-piperidinyl)-3-pentyn-1-ol hydrochlorideene has been tested in animal models for its potential to treat inflammatory diseases, such as rheumatoid arthritis.
Propiedades
IUPAC Name |
1-cyclohexyl-1-phenyl-5-piperidin-1-ylpent-3-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO.ClH/c24-22(20-12-4-1-5-13-20,21-14-6-2-7-15-21)16-8-11-19-23-17-9-3-10-18-23;/h1,4-5,12-13,21,24H,2-3,6-7,9-10,14-19H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPXBSQVKTXUHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CC#CCN2CCCCC2)(C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-fluorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4888267.png)
![N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4888278.png)
![1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B4888286.png)
![4-{[5-(2-bromo-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4888289.png)

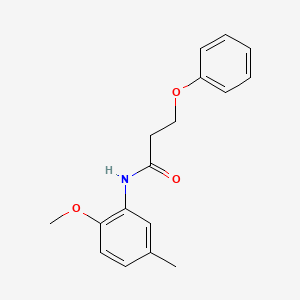
![5-cyclopropyl-7-(difluoromethyl)-2-(4-morpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4888311.png)
![2-{[1-(2-amino-2-oxoethyl)-3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide](/img/structure/B4888321.png)
![N~3~-benzyl-N~3~-{[(4-chlorophenyl)amino]carbonyl}-beta-alaninamide](/img/structure/B4888323.png)
![2-(4-aminophenyl)-1-(4-ethoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B4888326.png)
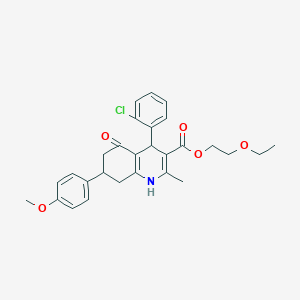
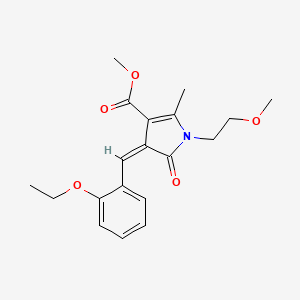
![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4888346.png)
